molecular formula C13H7F2NO B6373595 5-(5-Cyano-2-fluorophenyl)-3-fluorophenol, 95% CAS No. 1261964-79-7

5-(5-Cyano-2-fluorophenyl)-3-fluorophenol, 95%

Cat. No. B6373595
CAS RN: 1261964-79-7
M. Wt: 231.20 g/mol
InChI Key: YBXXLBNZIYYLNH-UHFFFAOYSA-N
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Description

5-(5-Cyano-2-fluorophenyl)-3-fluorophenol, 95% (also known as 5-CFP-3-FP) is an organic compound used in various scientific research applications. It is a colorless solid with a melting point of 140-143°C and a boiling point of 282-283°C. 5-CFP-3-FP is a fluorinated derivative of phenol, a common aromatic compound found in many natural and synthetic products. It is a versatile compound that can be used in a variety of laboratory experiments and research applications.

Scientific Research Applications

5-CFP-3-FP is used in a variety of scientific research applications. It is a useful reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material for the synthesis of more complex fluorinated compounds. In addition, 5-CFP-3-FP is used in the synthesis of fluorinated polymers and other materials.

Mechanism of Action

5-CFP-3-FP is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules. The compound can react with other molecules to form hydrogen bonds, van der Waals forces, and other types of interactions. These interactions can influence the structure and properties of the molecules with which 5-CFP-3-FP interacts.
Biochemical and Physiological Effects
5-CFP-3-FP is a non-toxic compound that does not have any known biochemical or physiological effects. It is not known to interact with any biological molecules and is not known to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-CFP-3-FP in lab experiments is its versatility. The compound can be used in a variety of applications, including synthesis, polymerization, and other reactions. It is also relatively easy to synthesize and is available in high purity (95%). One limitation of 5-CFP-3-FP is that it is not soluble in water, which limits its use in some reactions.

Future Directions

The use of 5-CFP-3-FP in scientific research is likely to continue to increase in the future. The compound is a versatile reagent that can be used in a variety of applications, including synthesis, polymerization, and other reactions. Additionally, the compound has the potential to be used in the development of new materials and pharmaceuticals. Further research is needed to explore the full potential of 5-CFP-3-FP.

Synthesis Methods

5-CFP-3-FP can be synthesized by a variety of methods. The most common method involves the reaction of 5-bromo-2-fluorophenol and 3-fluorobenzaldehyde in the presence of a base and a catalyst. This reaction yields a product with 95% purity. Other methods of synthesis include a reaction between 5-bromo-2-fluorophenol and 3-fluorobenzaldehyde in the presence of a base and a catalyst, as well as a reaction between 5-bromo-2-fluorophenol and 3-chlorobenzaldehyde in the presence of a base and a catalyst.

properties

IUPAC Name

4-fluoro-3-(3-fluoro-5-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-4-9(5-11(17)6-10)12-3-8(7-16)1-2-13(12)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXXLBNZIYYLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684247
Record name 3',6-Difluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-79-7
Record name 3',6-Difluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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